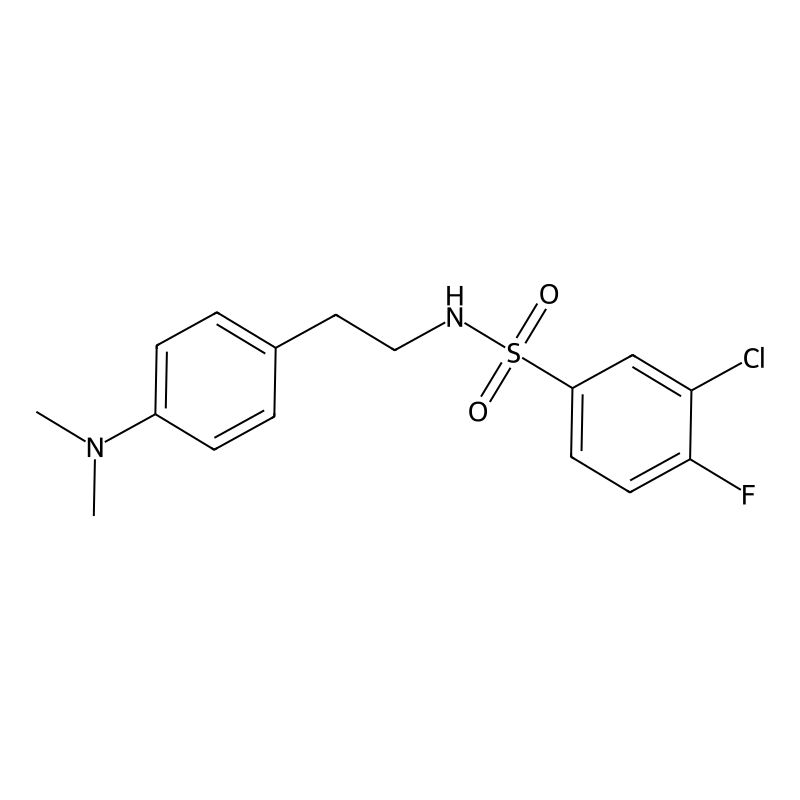

3-chloro-N-(4-(dimethylamino)phenethyl)-4-fluorobenzenesulfonamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

- Diazine alkaloids, which are two-nitrogen containing compounds, have a wide range of pharmacological applications . They are reported to exhibit antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .

- Pyrimidine derivatives, which are similar to the compound , are broadly applied in therapeutic disciplines due to their high degree of structural diversity . These biological activities include modulation of myeloid leukemia, breast cancer and idiopathic pulmonary fibrosis, antimicrobial, antifungal, antiparasitic, diuretic, antitumor, antifilarial, DNA topoisomerase II inhibitors, antitubercular agents, antimalarial and antiplasmodial, anti-inflammatory and analgesic activities, anti-HIV, cardiovascular agents and antihypertensive, antiulcer agents, hair disorders activities, calcium-sensing receptor antagonists, DPP-IV inhibitors, antidiabetic, potent adenosine A2a receptor agonistic or antagonist action, TLR8 or interferon beta (IFN-β) modulators, vascular relaxation for ocular ciliary artery and neuroprotection on retinal ganglion cell, 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitors and coronary heart disease therapeutics, anticancer, key intermediate for Vitamin B1, pyruvate dehydrogenase kinase inhibitors .

- The compound could potentially be used in the synthesis of other complex molecules. For instance, Chloro [N- [4- (dimethylamino)phenyl]-2-pyridinecarboxamidato] (pentamethylcyclopentadienyl)iridium (III) is a complex molecule that could potentially be synthesized using similar compounds .

Pharmacological Applications

Chemical Synthesis

3-chloro-N-(4-(dimethylamino)phenethyl)-4-fluorobenzenesulfonamide is a chemical compound with the molecular formula and a molecular weight of 356.8 g/mol. This compound features a sulfonamide group, which is known for its biological activity, particularly in pharmaceuticals. The presence of a dimethylamino group and a fluorobenzene moiety contributes to its unique chemical properties, making it a candidate for various applications in medicinal chemistry and biological research .

- Oxidation: The dimethylamino group can be oxidized to form N-oxide derivatives.

- Reduction: If a nitro group is present, it can be reduced to an amine.

- Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.

Common reagents for these reactions include hydrogen peroxide for oxidation, catalytic hydrogenation or tin(II) chloride for reduction, and various nucleophiles in the presence of appropriate catalysts for substitution reactions .

3-chloro-N-(4-(dimethylamino)phenethyl)-4-fluorobenzenesulfonamide exhibits significant biological activity due to its sulfonamide structure. Sulfonamides are known to inhibit bacterial growth and are often used in antibiotic formulations. Additionally, this compound may interact with various biological targets, potentially influencing pathways related to cell signaling and metabolic processes. Its unique structure may enhance its binding affinity to specific receptors or enzymes compared to other sulfonamide derivatives .

The synthesis of 3-chloro-N-(4-(dimethylamino)phenethyl)-4-fluorobenzenesulfonamide typically involves the reaction of 4-(dimethylamino)phenethylamine with 4-fluorobenzenesulfonyl chloride under basic conditions. This reaction is commonly carried out in organic solvents such as dichloromethane or tetrahydrofuran, using bases like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the process. The synthesis can be optimized through continuous flow reactors in industrial settings to enhance yield and purity.

This compound has potential applications in several fields:

- Pharmaceuticals: As a sulfonamide derivative, it may serve as an antibiotic or be explored for other therapeutic uses.

- Chemical Research: It can be utilized as a building block for synthesizing more complex molecules in medicinal chemistry.

- Biological Probes: The compound may function as a probe for studying biological processes involving sulfonamide groups .

Studies on the interactions of 3-chloro-N-(4-(dimethylamino)phenethyl)-4-fluorobenzenesulfonamide with biological targets are crucial for understanding its pharmacological profile. Investigations may include:

- Binding Affinity: Evaluating how well the compound binds to specific receptors or enzymes.

- Mechanism of Action: Understanding how the compound influences biological pathways at the molecular level.

- Comparative Studies: Analyzing its effects relative to similar compounds to assess its unique properties and potential advantages.

Several compounds share structural similarities with 3-chloro-N-(4-(dimethylamino)phenethyl)-4-fluorobenzenesulfonamide, each possessing unique characteristics:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| N-(4-(dimethylamino)phenethyl)-benzenesulfonamide | Lacks fluorine | May exhibit different binding affinities |

| N-(4-(dimethylamino)phenethyl)-3-fluorobenzenesulfonamide | Fluorine positioned differently | Influences reactivity and interactions |

| N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-chloro-4-fluorobenzenesulfonamide | Contains benzofuran moiety | Potentially different pharmacological effects |

| 5-Chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide | Indole core structure | Variations in biological activity due to indole group |

The uniqueness of 3-chloro-N-(4-(dimethylamino)phenethyl)-4-fluorobenzenesulfonamide lies in its specific arrangement of functional groups, particularly the positioning of the chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological interactions compared to similar compounds.